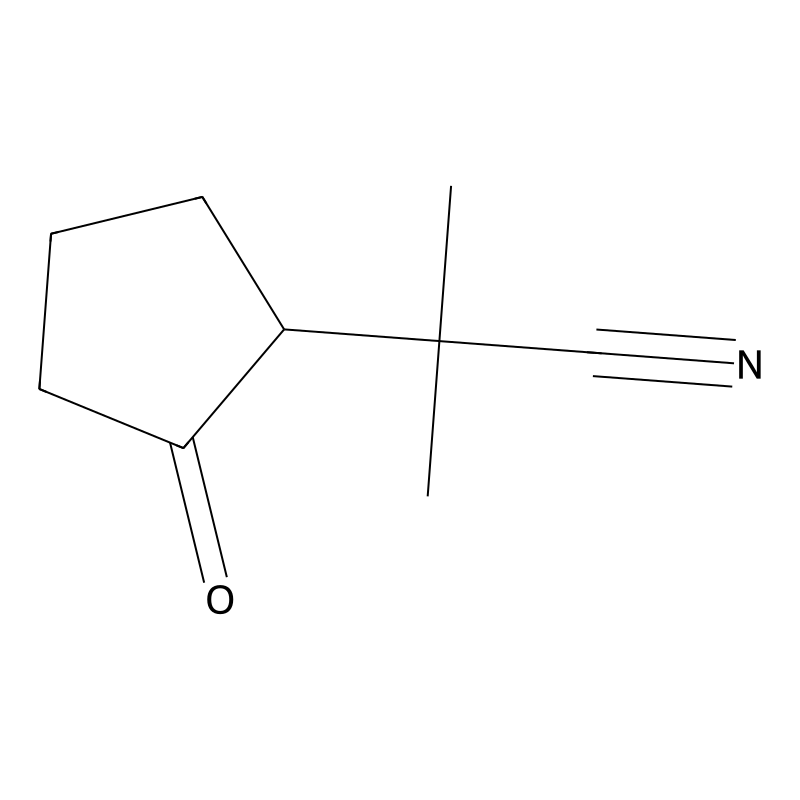

2-Methyl-2-(2-oxocyclopentyl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methyl-2-(2-oxocyclopentyl)propanenitrile is an organic compound characterized by the presence of a nitrile group (C≡N), a cyclopentyl ring, and a ketone group (C=O). Its molecular formula is C₉H₁₃NO, and it features a unique structure that combines these functional groups, making it a valuable compound in synthetic organic chemistry and medicinal applications. The cyclopentyl moiety contributes to the compound's reactivity and potential biological activity, while the nitrile group can participate in various chemical transformations.

- Oxidation: This reaction can convert the nitrile group into carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or via catalytic hydrogenation.

- Substitution: The nitrile group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with nucleophiles like amines or alcohols under acidic or basic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in creating more complex molecules .

The synthesis of 2-Methyl-2-(2-oxocyclopentyl)propanenitrile typically involves several methods:

- Nucleophilic Addition: A common synthetic route includes the reaction of 2-oxocyclopentanone with an appropriate nitrile precursor. This process often utilizes sodium hydride as a base to deprotonate the nitrile precursor, followed by nucleophilic addition to the carbonyl carbon of 2-oxocyclopentanone.

- Industrial Production: On an industrial scale, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow synthesis and high-throughput reactors can enhance production efficiency.

These methods underscore the compound's accessibility for research and industrial applications .

2-Methyl-2-(2-oxocyclopentyl)propanenitrile has diverse applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

- Biology: The compound is being investigated for its potential biological activities and interactions with biomolecules.

- Medicine: It is explored for therapeutic properties and as a building block for drug development.

- Industry: Utilized in producing fine chemicals and specialty materials, highlighting its versatility .

The interaction studies involving 2-Methyl-2-(2-oxocyclopentyl)propanenitrile focus on its reactivity with various nucleophiles and electrophiles. The nitrile group is particularly reactive, allowing participation in numerous chemical transformations. Additionally, studies may explore how this compound interacts with specific enzymes or receptors, potentially elucidating its biological mechanisms of action .

Several compounds exhibit structural similarities to 2-Methyl-2-(2-oxocyclopentyl)propanenitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl (2-oxocyclopentyl)acetate | Contains an acetate moiety | Different reactivity due to ester functionality |

| Ethyl (2-oxocyclopentyl)acetate | Similar structure with ethyl substitution | Alters sterics compared to methyl derivatives |

| Methyl 2-(benzylthio)acetate | Benzylthio group instead of cyclopentane | Exhibits different reactivity due to sulfur presence |

| Methyl 2-methyl-3-(3-methyl-2-oxocyclopentyl)propanoate | Complex structure with additional methyl groups | Increased steric hindrance affecting reactivity |

Uniqueness

The uniqueness of 2-Methyl-2-(2-oxocyclopentyl)propanenitrile lies in its specific arrangement of functional groups, particularly the combination of a cyclopentanone ring and a nitrile group. This combination imparts distinct reactivity compared to other similar compounds, enhancing its applicability in organic synthesis and medicinal chemistry .